11-Methoxy-vinorine
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Overview
Description
11-Methoxy-vinorine is an indole alkaloid.
Scientific Research Applications
Cytotoxic and Anti-inflammatory Activities
Research on monoterpenoid indole alkaloids from Alstonia yunnanensis, including 11-methoxy-vinorine, has revealed their potential in cytotoxic and anti-inflammatory applications. These compounds have shown weak cytotoxicity against various tumor cell lines and selective inhibition of Cox-2, indicating their relevance in cancer and inflammation research (Cao et al., 2012).
Role in Biosynthesis of Ajmaline
This compound plays a crucial role in the biosynthesis of ajmaline, an antiarrhythmic drug, in the plant Rauvolfia serpentina. It acts as a direct biosynthetic precursor in this complex pathway, highlighting its importance in medicinal plant research and drug development (Bayer et al., 2004).
Structural Analysis and Enzymatic Role
The study of vinorine synthase, an enzyme that catalyzes the formation of this compound, provides insights into its structure and function. Understanding this enzyme's role in alkaloid biosynthesis contributes to broader knowledge in biochemistry and pharmacology (Ma et al., 2005).
Neurological Therapeutic Potential
Vinorine, closely related to this compound, has been studied for its potential therapeutic effects on sciatic nerve injury. Its ability to promote motor function recovery and nerve regeneration indicates potential neurological applications (Guo et al., 2018).
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(1R,10S,12R,13E,16S,18R)-13-ethylidene-5-methoxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-10-24-17-8-14(12)19-18(24)9-22(21(19)27-11(2)25)15-6-5-13(26-3)7-16(15)23-20(17)22/h4-7,14,17-19,21H,8-10H2,1-3H3/b12-4-/t14-,17-,18-,19?,21+,22+/m0/s1 |
InChI Key |
CJRRQMKNRICNIF-NYDYYXIISA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5([C@@H]4OC(=O)C)C3=NC6=C5C=CC(=C6)OC |
SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=C5C=CC(=C6)OC |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=C5C=CC(=C6)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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